molecular formula C9H8ClNO2S B515016 O-methyl 4-chlorobenzoylthiocarbamate

O-methyl 4-chlorobenzoylthiocarbamate

Cat. No.: B515016
M. Wt: 229.68g/mol
InChI Key: PZAOODQXKLKIJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-methyl 4-chlorobenzoylthiocarbamate is a chemical compound that belongs to the class of carbamothioates It is characterized by the presence of a chlorobenzoyl group attached to a carbamothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

O-methyl 4-chlorobenzoylthiocarbamate can be synthesized through the reaction of benzoyl isothiocyanates with methanol. The reaction typically involves the use of appropriate solvents and catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction routes. The process is scaled up to accommodate the production demands, and additional purification steps may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

O-methyl 4-chlorobenzoylthiocarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

O-methyl 4-chlorobenzoylthiocarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of O-methyl 4-chlorobenzoylthiocarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • O-methyl (4-fluorobenzoyl)carbamothioate
  • O-methyl (4-methylbenzoyl)carbamothioate

Uniqueness

O-methyl 4-chlorobenzoylthiocarbamate is unique due to the presence of the chlorobenzoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H8ClNO2S

Molecular Weight

229.68g/mol

IUPAC Name

O-methyl N-(4-chlorobenzoyl)carbamothioate

InChI

InChI=1S/C9H8ClNO2S/c1-13-9(14)11-8(12)6-2-4-7(10)5-3-6/h2-5H,1H3,(H,11,12,14)

InChI Key

PZAOODQXKLKIJZ-UHFFFAOYSA-N

SMILES

COC(=S)NC(=O)C1=CC=C(C=C1)Cl

Canonical SMILES

COC(=S)NC(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

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